molecular formula C14H11Cl2NO B2405558 2-chloro-N-(5-chloro-2-methylphenyl)benzamide CAS No. 199726-56-2

2-chloro-N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B2405558
CAS No.: 199726-56-2
M. Wt: 280.15
InChI Key: AEGVAYXMYTXAKN-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-methylphenyl)benzamide is a substituted benzamide compound of interest in chemical and pharmaceutical research. This class of compounds frequently serves as a key scaffold in the development of bioactive molecules, particularly in agrochemicals. Benzamide derivatives are widely studied for their potential biological activities. Research on closely related structural analogs indicates that such compounds can exhibit fungicidal properties. For instance, certain benzamide compounds have demonstrated good activity against fungi like Botrytis cinerea . The specific positioning of chloro and methyl substituents on the benzene rings is a critical structural feature that influences the compound's conformation and potential for intermolecular interactions, such as N—H···O hydrogen bonding, which can be pivotal in crystal packing and molecular recognition . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGVAYXMYTXAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Chloro-N-(5-Chloro-2-Methylphenyl)Benzamide

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 2-chlorobenzoic acid to its acid chloride derivative, followed by reaction with 5-chloro-2-methylaniline. This approach leverages the high reactivity of acid chlorides to form amide bonds efficiently.

In a representative procedure, 2-chlorobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) under reflux in anhydrous dichloromethane for 4–6 hours. The resulting 2-chlorobenzoyl chloride is then reacted with 5-chloro-2-methylaniline in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$) to neutralize HCl byproducts. Yields typically range from 75% to 88%, with purity exceeding 95% after recrystallization from ethanol.

Key Reaction Parameters:
Parameter Optimal Range Impact on Yield
Molar Ratio (Acid:Amine) 1:1.2 Prevents amine excess
Temperature 0–5°C (initial), then 25°C Minimizes side reactions
Solvent Dichloromethane Enhances solubility

Phosphorus Trichloride ($$ \text{PCl}_3 $$)-Assisted Coupling

An alternative method utilizes $$ \text{PCl}3 $$ as a coupling agent, enabling direct condensation of 2-chlorobenzoic acid and 5-chloro-2-methylaniline. This approach, adapted from salicylamide syntheses, involves refluxing the reactants in chlorobenzene with $$ \text{PCl}3 $$ (0.5 equivalents) for 20–30 minutes under microwave irradiation. The method achieves yields of 82–90% with reduced reaction times compared to traditional heating.

Mechanistic Insight :
$$ \text{PCl}_3 $$ activates the carboxylic acid by forming a mixed anhydride intermediate, which subsequently reacts with the amine nucleophile. This pathway avoids the need for isolating acid chlorides, simplifying purification.

Ester Aminolysis Strategy

Methyl 2-chlorobenzoate undergoes aminolysis with 5-chloro-2-methylaniline in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Heating at 80–100°C for 8–12 hours in the presence of catalytic sodium methoxide ($$ \text{NaOMe} $$) facilitates ester cleavage and amide formation. This method is particularly advantageous for large-scale production, with reported yields of 70–85%.

Comparative Analysis of Methods :

Method Yield (%) Reaction Time Scalability
Acid Chloride 75–88 6–8 h High
$$ \text{PCl}_3 $$-Assisted 82–90 0.5–1 h Moderate
Ester Aminolysis 70–85 8–12 h High

Optimization Strategies for Enhanced Efficiency

Solvent Selection and Temperature Control

Non-polar solvents like chlorobenzene improve reaction homogeneity in $$ \text{PCl}_3 $$-assisted coupling, while dichloromethane is preferred for acid chloride reactions due to its low boiling point (40°C). Cryogenic conditions (0–5°C) during initial mixing minimize exothermic side reactions, particularly in acid chloride syntheses.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) in ester aminolysis accelerates nucleophilic attack by deprotonating the amine, reducing reaction times by 30%. Similarly, using microwave irradiation in $$ \text{PCl}_3 $$-assisted methods achieves near-quantitative conversions within 20 minutes.

Structural Characterization and Quality Control

Spectroscopic Verification

Nuclear Magnetic Resonance (NMR) :

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$): Aromatic protons appear as doublets at δ 7.45–7.50 ppm (ortho to chloro) and δ 7.20–7.25 ppm (meta to chloro). The N–H proton resonates as a singlet at δ 10.15 ppm.
  • $$ ^{13}\text{C} $$-NMR : Carbonyl carbon at δ 165.2 ppm, with aryl carbons adjacent to chlorine atoms at δ 128.5–133.0 ppm.

Mass Spectrometry :
Electron impact mass spectrometry (EIMS) shows a molecular ion peak at $$ m/z $$ 293.1 ($$ \text{C}{14}\text{H}{10}\text{Cl}_2\text{NO}^+ $$), consistent with the molecular formula.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Raw material costs favor the ester aminolysis route due to the commercial availability of methyl 2-chlorobenzoate (~$120/kg) compared to 2-chlorobenzoyl chloride (~$180/kg). However, $$ \text{PCl}_3 $$-assisted coupling reduces waste generation, aligning with green chemistry principles.

Purification Protocols

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, while silica gel chromatography (hexane:ethyl acetate = 4:1) is reserved for analytical-grade material.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be summarized as follows:

  • IUPAC Name: 2-chloro-N-(5-chloro-2-methylphenyl)benzamide
  • Molecular Formula: C14H12Cl2N2O
  • Molecular Weight: 295.16 g/mol

The compound features a benzamide core with chlorinated aromatic rings, contributing to its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated that chlorinated benzamides can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may inhibit tumor growth. The presence of chlorine atoms increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and exert therapeutic effects .

Case Study: Structure-Activity Relationship (SAR)
A study focusing on SAR has revealed that modifications to the chlorinated phenyl groups significantly affect the biological activity of benzamide derivatives. The introduction of chlorine at specific positions enhances potency against cancer cells while reducing toxicity .

Drug Development

Lead Compound Identification
In drug discovery processes, this compound serves as a lead compound for synthesizing novel derivatives with improved pharmacological profiles. Its structural features allow for modifications that can optimize binding affinity to biological targets, such as enzymes involved in cancer progression or bacterial resistance mechanisms .

Formulation Studies
Formulation studies have explored the solubility and stability of this compound in various solvents, aiming to improve its bioavailability. Research indicates that encapsulating it in lipid-based carriers can enhance its delivery in biological systems .

Materials Science

Polymer Chemistry
The compound has applications in polymer chemistry as a building block for synthesizing functional materials. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications, such as drug delivery systems or sensors .

Environmental Studies

Pesticide Development
Chlorinated compounds are often investigated for their potential use as pesticides. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or insecticidal properties, warranting further investigation into their environmental impact and efficacy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer activityInduces apoptosis in cancer cells
Drug DevelopmentLead compound for novel derivativesEnhances binding affinity
Materials ScienceBuilding block for functional polymersTailored properties for drug delivery
Environmental StudiesPotential pesticide developmentExhibits herbicidal properties

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-methylphenyl)benzamide
  • 2-chloro-N-(3-chloro-2-methylphenyl)benzamide
  • 2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide

Uniqueness

2-chloro-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of both chlorine and methyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

Biological Activity

2-Chloro-N-(5-chloro-2-methylphenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12Cl2NO\text{C}_{14}\text{H}_{12}\text{Cl}_{2}\text{N}\text{O}

This compound features a benzamide backbone with specific chloro and methyl substitutions that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have reported that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could lead to decreased cellular proliferation in certain cancer cell lines.
  • Receptor Interaction : It may interact with various receptors, altering cellular signaling pathways that contribute to inflammation and infection responses .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The findings indicated that at concentrations as low as 50 mg/L, the compound effectively inhibited the growth of various fungi and bacteria .

CompoundInhibition Rate (%)
This compound45% against E. coli
Other BenzamidesVaries (10%-60%)

Anti-inflammatory Mechanism Study

Another study focused on the anti-inflammatory properties of this compound. It was found to downregulate the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity profile of this compound. Preliminary studies have shown that at higher concentrations, there may be cytotoxic effects on normal cells; however, further detailed toxicity studies are required to establish safe dosage levels for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(5-chloro-2-methylphenyl)benzamide, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling 2-chlorobenzoyl chloride with 5-chloro-2-methylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via 1^1H/13^13C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (expected [M+H]+^+: 308.0234) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ). Key parameters: space group P21/cP2_1/c, unit cell dimensions (e.g., a=10.52a = 10.52 Å, b=7.31b = 7.31 Å, c=15.88c = 15.88 Å). Analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles to confirm planarity of the benzamide core. Use ORTEP-3 ( ) for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this benzamide derivative?

  • Methodology :

  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and aryl C–Cl vibrations (~750 cm1^{-1}).
  • NMR : Monitor deshielding of aromatic protons ortho to chloro groups (δ ~7.8 ppm).
  • UV-Vis : Assess π→π* transitions (λmax_{max} ~270 nm in methanol) to evaluate conjugation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence the compound’s reactivity in nucleophilic substitution?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare reaction rates with analogs lacking the methyl group (e.g., 5-chloro-N-phenylbenzamide) in SNAr reactions (e.g., with piperidine in DMF at 80°C). Monitor intermediates via LC-MS and calculate activation energies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability in cytotoxicity assays)?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (doxorubicin).
  • Solvent effects : Compare DMSO vs. PEG-400 solubility impacts on dose-response curves.
  • Metabolic stability : Pre-treat compounds with liver microsomes (CYP3A4) to assess degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for P2X7 receptor inhibition?

  • Methodology :

  • In silico docking : Use AutoDock Vina to model interactions with human P2X7 (PDB: 6U9V). Prioritize residues Arg307 and Lys127 for hydrogen bonding.
  • Functional assays : Measure Ca2+^{2+} influx inhibition in HEK293-P2X7 cells (Fluo-4 AM dye, EC50_{50} comparison).
  • SAR modifications : Introduce electron-withdrawing groups (e.g., NO2_2 at para position) to enhance binding affinity .

Q. What crystallographic challenges arise from polymorphism in this compound, and how are they addressed?

  • Methodology : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Use DSC (melting point ~180–185°C) and PXRD (characteristic peaks at 2θ = 12.3°, 17.8°) to differentiate forms. Refine disorder models in SHELXL ( ) with isotropic thermal parameters for mobile methyl groups .

Key Research Gaps and Recommendations

  • Crystallographic disorder : Further refine dynamic disorder models using Hirshfeld atom refinement (HAR) for accurate H-atom positions.
  • Metabolic profiling : Conduct in vivo PK/PD studies in rodent models to assess bioavailability and metabolite formation (e.g., glucuronidation at the amide nitrogen).

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